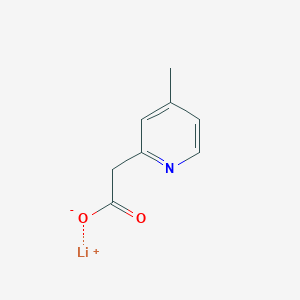

Lithium 2-(4-methylpyridin-2-yl)acetate

Description

Properties

IUPAC Name |

lithium;2-(4-methylpyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.Li/c1-6-2-3-9-7(4-6)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAFVCOKTBDPNC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=CC(=NC=C1)CC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8LiNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The carboxylic acid group of 2-(4-methylpyridin-2-yl)acetic acid reacts with a lithium base (e.g., lithium hydroxide or lithium carbonate) to form the corresponding lithium salt:

$$

\text{C₈H₉NO₂ + LiOH → C₈H₈LiNO₂ + H₂O}

$$

This acid-base reaction is exothermic and requires controlled temperature to avoid decomposition of the pyridine ring.

Laboratory-Scale Synthesis

Standard Protocol

Reagents :

- 2-(4-Methylpyridin-2-yl)acetic acid (1.0 equiv)

- Lithium hydroxide monohydrate (1.05 equiv)

- Anhydrous tetrahydrofuran (THF) or methanol

Procedure :

Alternative Methods

- Lithium Carbonate Route :

Using lithium carbonate (Li₂CO₃) instead of LiOH extends reaction time (12–18 hours) but reduces hygroscopicity risks. - Solvent Screening :

Methanol and ethanol offer higher solubility but require lower temperatures (0–10°C) to prevent esterification.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability while maintaining high purity. Key adaptations include:

Continuous Flow Reactors

Purification Techniques

| Method | Conditions | Purity Improvement |

|---|---|---|

| Recrystallization | Methanol/water (3:1), 0–5°C | 95% → 99% |

| Chromatography | Silica gel, ethyl acetate/hexane | 97% → 99.5% |

| Sublimation | 100–120°C, 0.1 mmHg | 98% → 99.9% |

Industrial batches achieve >99% purity for pharmaceutical applications.

Critical Reaction Parameters

Stoichiometric Ratios

| Base | Equiv | Solvent | Yield (%) |

|---|---|---|---|

| LiOH·H₂O | 1.05 | THF | 92 |

| Li₂CO₃ | 0.55 | Methanol | 88 |

| LiH | 1.0 | Diethyl ether | 78 |

Excess base (>1.1 equiv) induces lithium acetate hydrate formation, reducing yield.

Temperature Effects

- Optimal Range : 20–25°C.

- Side Reactions at Elevated Temperatures :

Analytical Characterization

Quality Control Metrics

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥99% (AUC) |

| Residual Solvent | GC-MS | <50 ppm (THF) |

| Lithium Content | ICP-OES | 4.2–4.6% (w/w) |

Spectroscopic Data

- ¹H NMR (D₂O) : δ 8.35 (d, 1H, pyridine-H), 7.25 (s, 1H, pyridine-H), 3.70 (s, 2H, CH₂), 2.45 (s, 3H, CH₃).

- IR (KBr) : 1580 cm⁻¹ (COO⁻ asym stretch), 1405 cm⁻¹ (COO⁻ sym stretch).

Challenges and Mitigation Strategies

Hygroscopicity

Lithium salts are highly moisture-sensitive. Solutions:

Scientific Research Applications

Lithium 2-(4-methylpyridin-2-yl)acetate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: The compound can be used in studies involving lithium’s effects on biological systems, such as its role in enzyme inhibition.

Medicine: Research into its potential therapeutic effects, particularly in the context of mood stabilization and neuroprotection, is ongoing.

Industry: It may be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Lithium 2-(4-methylpyridin-2-yl)acetate involves its interaction with various molecular targets. The lithium ion can modulate the activity of enzymes and receptors, particularly those involved in neurotransmission and signal transduction pathways. For example, lithium is known to inhibit glycogen synthase kinase 3 (GSK-3), which plays a role in various cellular processes, including neuroprotection and mood regulation.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

Lithium 2-(6-fluoropyridin-2-yl)acetate

Lithium 2-(pyrimidin-4-yl)acetate

- Structure : Pyrimidine ring (a six-membered heterocycle with two nitrogen atoms) replaces pyridine.

- Properties : The additional nitrogen atom alters electron distribution, increasing polarity and water solubility. Molecular weight: 144.06 g/mol. Safety data includes hazards H302 (harmful if swallowed) and H315 (skin irritation) .

Lithium 2-oxo-2-(pyridin-2-yl)acetate

- Structure : Features a ketone group (oxo) adjacent to the acetate moiety.

- Properties: The oxo group may reduce stability under basic conditions due to enolate formation. Molecular weight: 157.05 g/mol .

Functional Group Modifications

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

- Structure : Ethyl ester with a sulfur-containing thietane group.

- Properties : The thioether and ester groups increase lipophilicity, making it suitable for agrochemical applications (e.g., synthetic auxins in ). Reactivity differs significantly from ionic lithium salts .

Compound 602-UC (2-(4-chloro-3,5-dimethylphenoxy)acetic acid)

- Structure: Phenoxyacetic acid derivative with chlorine and methyl substituents.

- Applications: Acts as a synthetic auxin agonist, highlighting how non-lithium analogs are prioritized in plant growth regulation .

Lithium Salts with Heterocyclic Motifs

Lithium 2-(8-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate

- Structure : Incorporates a bicyclic naphthyridine ring with a tert-butoxycarbonyl (Boc) protecting group.

- Properties : The Boc group enhances solubility in organic solvents, making this compound useful in peptide synthesis or catalysis .

Comparative Data Table

Key Research Findings

- Electronic Effects: Fluorine and chlorine substituents on pyridine/phenoxy rings enhance electron-withdrawing effects, improving coordination to metals or biological targets .

- Solubility Trends : Pyrimidine-based salts (e.g., Lithium 2-(pyrimidin-4-yl)acetate) exhibit higher water solubility than pyridine analogs due to additional nitrogen atoms .

- Safety Profiles : Lithium salts with aromatic heterocycles often carry hazards related to skin/eye irritation (e.g., H315, H319), necessitating careful handling .

Biological Activity

Lithium 2-(4-methylpyridin-2-yl)acetate is a compound that has garnered interest in various fields, particularly in biological and medicinal research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

This compound features a lithium ion coordinated with an acetate group and a substituted pyridine ring. The presence of the lithium ion is significant as it is known to influence various biological processes.

The biological activity of lithium compounds, including this compound, is primarily attributed to their ability to modulate enzyme activities and neurotransmitter systems. Notably, lithium is known to inhibit glycogen synthase kinase 3 (GSK-3), an enzyme involved in numerous cellular processes such as:

- Neuroprotection : Lithium's inhibition of GSK-3 may contribute to its neuroprotective effects, which are beneficial in treating mood disorders.

- Mood Stabilization : Lithium compounds are widely used in psychiatry for stabilizing mood in bipolar disorder patients, suggesting that this compound may have similar applications.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, which may lead to various biological effects:

- GSK-3 Inhibition : This inhibition is linked to enhanced neurogenesis and reduced apoptosis in neuronal cells.

- Nitric Oxide Synthase (iNOS) : Studies have shown that related pyridine derivatives can influence iNOS activity, which plays a role in inflammatory responses .

Neuroprotective Effects

Lithium compounds have been extensively studied for their neuroprotective properties. This compound may help protect against neurodegeneration by:

- Reducing oxidative stress.

- Modulating inflammatory pathways.

These actions may be particularly relevant in conditions such as Alzheimer's disease and other forms of dementia.

Case Studies

- Mood Disorders : Clinical studies have demonstrated that lithium therapy can significantly reduce the frequency and severity of manic episodes in patients with bipolar disorder. The effectiveness of this compound in such contexts remains an area of ongoing research.

- Neurodegenerative Diseases : Preliminary studies suggest that compounds similar to this compound may reduce amyloid-beta levels, a hallmark of Alzheimer's disease, thereby potentially slowing disease progression .

Research Applications

This compound has several applications in scientific research:

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a reagent for forming carbon-carbon bonds and synthesizing various organic compounds. |

| Pharmaceutical Development | Investigated for its potential therapeutic effects in mood stabilization and neuroprotection. |

| Biological Studies | Employed in studies examining the effects of lithium on enzyme inhibition and neurotransmitter modulation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.